2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Description
Molecular Structure Analysis
The InChI code for a similar compound, 4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, is 1S/C16H16N4O/c1-9-3-6-13 (10 (2)7-9)20-15-12 (8-17-20)14 (11-4-5-11)18-19-16 (15)21/h3,6-8,18H,4-5H2,1-2H3, (H,19,21) . This provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is solid in physical form . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of new heterocycles incorporating various moieties, demonstrating potential antimicrobial activities. For instance, studies have detailed the creation of compounds with antimicrobial properties through the synthesis of new heterocycles, highlighting the significance of these compounds in medicinal chemistry and their potential applications in developing new antimicrobial agents (Bondock et al., 2008). Another study outlined the synthesis of novel heterocyclic compounds showing both antioxidant and antimicrobial activities, suggesting the broad utility of these compounds in pharmaceutical research (Ahmad et al., 2010).
Anticonvulsant and Anti-inflammatory Applications
Some heterocyclic compounds have been evaluated for their anticonvulsant activities, indicating the potential of these compounds in treating neurological disorders. A study by Tarikogullari et al. (2010) synthesized alkanamide derivatives with promising anticonvulsant activity, highlighting the therapeutic potential of these compounds in epilepsy treatment (Tarikogullari et al., 2010). Furthermore, novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and demonstrated antimicrobial and anti-inflammatory properties, underscoring their utility as anti-inflammatory agents (Kendre et al., 2015).
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-15-5-10-22(18(4)11-15)28-23(32)14-30-26(33)25-21(24(29-30)19-7-8-19)13-27-31(25)20-9-6-16(2)17(3)12-20/h5-6,9-13,19H,7-8,14H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJFEZPLAXJGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=N2)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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